![molecular formula C14H24N2 B2748916 N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline CAS No. 932235-84-2](/img/structure/B2748916.png)
N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline” is a chemical compound . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is an important precursor to dyes .
Synthesis Analysis
The synthesis of similar compounds like N,N-Dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows: C6H5NH2 + 2 CH3OH → C6H5N(CH3)2 + 2 H2O .Molecular Structure Analysis
The molecular formula of “this compound” is C14H24N2 . The average mass is 220.35376 Da .Chemical Reactions Analysis
Similar compounds like N,N-Dimethylaniline undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Polymerization Applications
One study delves into the electrochemical properties of polymer films prepared by the electrochemical polymerization of aromatic compounds with amino groups, including N,N-dimethylaniline. This research indicates that electropolymerization leads to electroactive or electroinactive polymer films on electrode surfaces, with kinetic parameters such as standard rate constants and anodic transfer coefficients being estimated. These findings suggest potential applications in the development of electroactive materials and devices (Oyama & Ohsaka, 1987).
Optical and Fluorescent Properties for Sensing Applications
Another study highlights the unusual fluorescence intensity enhancement of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline with increasing temperature. This behavior, attributed to stronger twisted-intramolecular-charge-transfer (TICT) emissions, suggests its use as a ratiometric fluorescent thermometer, offering a novel approach for temperature sensing with a significant Stokes shift and positive temperature coefficient (Cao et al., 2014).
Environmental Impact and Degradation Studies
Research on the degradation of aniline and its derivatives, including N,N-dimethylaniline, by newly isolated, extremely aniline-tolerant Delftia sp. AN3, underscores the environmental relevance of studying these compounds. This strain's ability to use aniline or acetanilide as sole carbon, nitrogen, and energy sources up to high concentrations points to potential bioremediation applications for the removal of aniline derivatives from wastewater (Liu et al., 2002).
Conductivity and Polyaniline Synthesis
Further research presents a mild, copper-catalyzed route to conducting polyaniline from the aniline dimer N-(4-aminophenyl)aniline under mild conditions. This synthesis method, employing [MeB(3-(Mes)Pz)3]CuCl as the catalyst and H2O2 as the oxidant, offers insights into the production of conducting polymers with potential electronic and optoelectronic applications (Dias et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds, such as n,n-dimethylaniline, are known to interact with various biological targets .
Mode of Action
It’s known that n,n-dimethylaniline derivatives can undergo reactions with methylating agents to form quaternary ammonium salts .
Biochemical Pathways
N,n-dimethylaniline and its derivatives are known to be involved in various chemical reactions, serving as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting potential biomedical applications .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[(3-methylbutylamino)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-12(2)9-10-15-11-13-5-7-14(8-6-13)16(3)4/h5-8,12,15H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALIQNMICRIDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


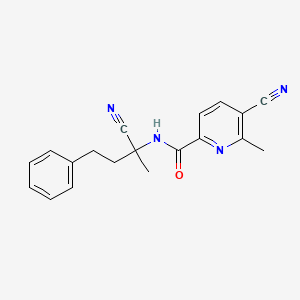
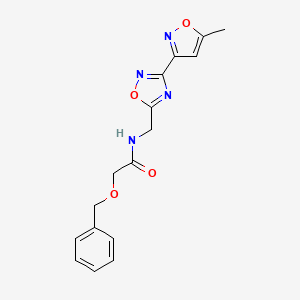
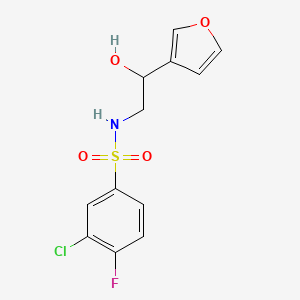
![3-(2-oxo-2-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2748841.png)
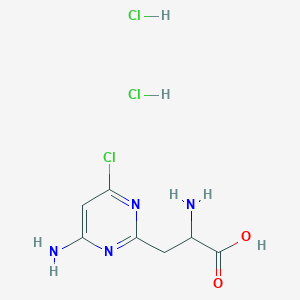

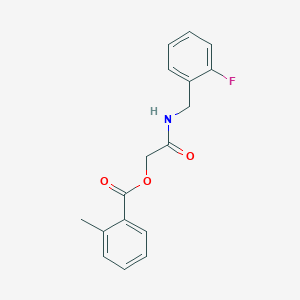
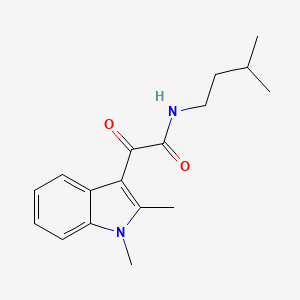
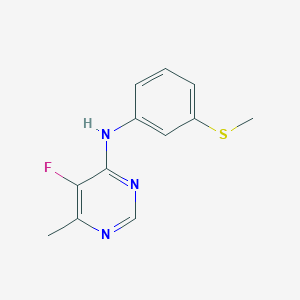

![2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2748851.png)

![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)